molecular formula C11H9BrClN3O B12869112 1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- CAS No. 98533-68-7

1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl-

Cat. No.: B12869112
CAS No.: 98533-68-7
M. Wt: 314.56 g/mol
InChI Key: HBAWWVGPWOKGRS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of the bromine and chlorine substituents: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine sources.

    N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine and chlorine substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Conclusion

1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a versatile compound with significant potential in various scientific research fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more uses and mechanisms of action for this intriguing compound.

Biological Activity

1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of 1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- can be represented as follows:

  • Molecular Formula : C11H10BrClN2O
  • Molecular Weight : 287.57 g/mol
  • SMILES : O=C(NC(C=C1)=CC=C1Br)C(C(C)=N2)=C(Cl)N2C

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of critical targets such as topoisomerase II, EGFR, and VEGFR. These targets are essential for cancer cell proliferation and survival .
  • Cell Lines Tested : Significant antiproliferative activity has been reported against lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT-29) cell lines .

Anti-inflammatory Activity

The pyrazole core is well-known for its anti-inflammatory properties. Research indicates that derivatives can significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6:

  • In Vitro Studies : Compounds similar to 1H-Pyrazole-4-carboxamide exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa have been used to assess the antimicrobial efficacy. Results indicated that modifications in the amide linkage enhance activity against these pathogens .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInhibits growth in multiple cancer cell lines with significant activity against MDA-MB-231 and A549.
Anti-inflammatoryDemonstrated up to 85% inhibition of TNF-α at 10 µM concentration.
AntimicrobialEffective against E. coli and S. aureus with promising results from modified derivatives.

Properties

CAS No.

98533-68-7

Molecular Formula

C11H9BrClN3O

Molecular Weight

314.56 g/mol

IUPAC Name

1-(4-bromophenyl)-5-chloro-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9BrClN3O/c1-14-11(17)9-6-15-16(10(9)13)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17)

InChI Key

HBAWWVGPWOKGRS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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